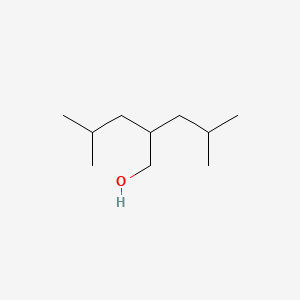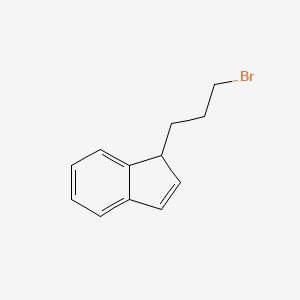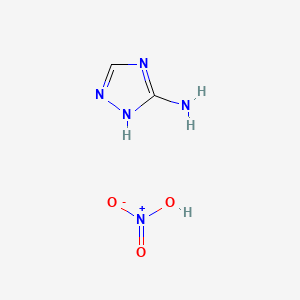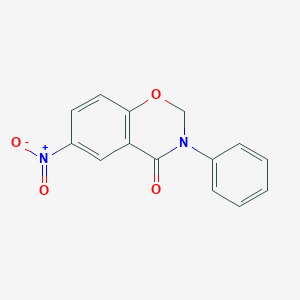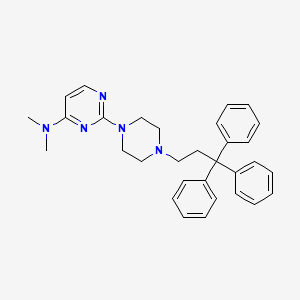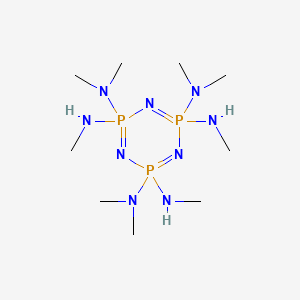![molecular formula C9H12OS B14715536 [(1-Methoxyethyl)sulfanyl]benzene CAS No. 10429-09-1](/img/structure/B14715536.png)
[(1-Methoxyethyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-Methoxyethyl)sulfanyl]benzene, also known as 2-methoxypropan-2-ylsulfanylbenzene, is an organic compound with the molecular formula C10H14OS. This compound features a benzene ring substituted with a sulfanyl group and a methoxyethyl group. It is a derivative of benzene and is known for its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methoxyethyl)sulfanyl]benzene typically involves the reaction of benzene with appropriate sulfanyl and methoxyethyl reagents. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with a sulfanyl reagent in the presence of a catalyst to form the desired product. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(1-Methoxyethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are used to facilitate electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzene derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
[(1-Methoxyethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(1-Methoxyethyl)sulfanyl]benzene involves its interaction with various molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic framework, allowing for various substitution reactions that modify the compound’s properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(1-Methoxyethyl)thio]benzene
- 2-Methoxypropan-2-ylsulfanylbenzene
- 2-Methoxypropan-2-ylsulfanylbenzol
Uniqueness
[(1-Methoxyethyl)sulfanyl]benzene is unique due to its specific combination of a methoxyethyl group and a sulfanyl group attached to a benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
10429-09-1 |
|---|---|
Formule moléculaire |
C9H12OS |
Poids moléculaire |
168.26 g/mol |
Nom IUPAC |
1-methoxyethylsulfanylbenzene |
InChI |
InChI=1S/C9H12OS/c1-8(10-2)11-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
NDPUEWRCDBQAQI-UHFFFAOYSA-N |
SMILES canonique |
CC(OC)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)
![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)
